molecular formula C14H22N2O3 B2891320 tert-Butyl N-[2-(3-aminophenoxy)ethyl]-N-methylcarbamate CAS No. 2247102-99-2

tert-Butyl N-[2-(3-aminophenoxy)ethyl]-N-methylcarbamate

Cat. No.: B2891320
CAS No.: 2247102-99-2
M. Wt: 266.341
InChI Key: FKKZXGBPVDNSRM-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(3-aminophenoxy)ethyl]-N-methylcarbamate: is a synthetic organic compound with the molecular formula C14H22N2O3 and a molecular weight of 266.34 g/mol . This compound is characterized by the presence of a tert-butyl group, an aminophenoxy moiety, and a methylcarbamate group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of tert-Butyl N-[2-(3-aminophenoxy)ethyl]-N-methylcarbamate typically involves multiple steps, including amination, reduction, esterification, and condensation reactions . One common synthetic route starts with the reaction of 3-aminophenol with 2-bromoethyl tert-butyl carbonate to form the intermediate 2-(3-aminophenoxy)ethyl tert-butyl carbonate. This intermediate is then reacted with methyl isocyanate to yield the final product . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Chemical Reactions Analysis

tert-Butyl N-[2-(3-aminophenoxy)ethyl]-N-methylcarbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl N-[2-(3-aminophenoxy)ethyl]-N-methylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is utilized in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.

    Medicine: Research has explored its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is employed in the production of specialty chemicals and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl N-[2-(3-aminophenoxy)ethyl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .

Comparison with Similar Compounds

tert-Butyl N-[2-(3-aminophenoxy)ethyl]-N-methylcarbamate can be compared with similar compounds such as:

The unique positioning of the amino group and the presence of the methyl group on the carbamate nitrogen in this compound contribute to its distinct chemical and biological properties, making it a valuable compound in various research applications.

Properties

IUPAC Name

tert-butyl N-[2-(3-aminophenoxy)ethyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)16(4)8-9-18-12-7-5-6-11(15)10-12/h5-7,10H,8-9,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKZXGBPVDNSRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCOC1=CC=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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